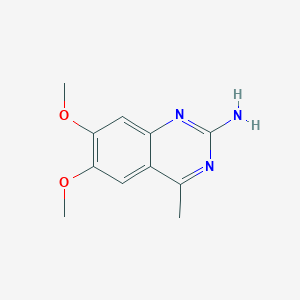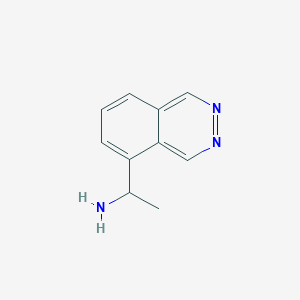
N,N'-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide: is a heterocyclic compound featuring a triazine ring substituted with acetamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyanuric chloride with acetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, leading to the formation of the triazine ring with acetamide substituents.
Reaction Conditions:
Temperature: Typically carried out at room temperature to moderate heat (20-60°C).
Solvent: Common solvents include water or organic solvents like ethanol.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazine ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups under appropriate conditions.
Substitution: The acetamide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: N-oxides of the triazine ring.
Reduction Products: Hydroxyl derivatives of the original compound.
Substitution Products: Various substituted triazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research, particularly in the development of enzyme inhibitors. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to determine their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide is used in the production of polymers and resins. Its stability and reactivity make it suitable for creating materials with specific properties, such as enhanced durability and resistance to environmental factors.
Mécanisme D'action
The mechanism by which N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. Pathways involved include enzyme inhibition and signal transduction modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Melamine: Another triazine derivative, commonly used in the production of plastics and resins.
Cyanuric Acid: A triazine compound used in swimming pool maintenance and as a precursor for herbicides.
Aminotriazine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N,N’-(6-Oxo-1,6-dihydro-1,3,5-triazine-2,4-diyl)diacetamide stands out due to its specific substitution pattern, which imparts unique chemical and physical properties
Propriétés
Numéro CAS |
914486-10-5 |
|---|---|
Formule moléculaire |
C7H9N5O3 |
Poids moléculaire |
211.18 g/mol |
Nom IUPAC |
N-(4-acetamido-6-oxo-1H-1,3,5-triazin-2-yl)acetamide |
InChI |
InChI=1S/C7H9N5O3/c1-3(13)8-5-10-6(9-4(2)14)12-7(15)11-5/h1-2H3,(H3,8,9,10,11,12,13,14,15) |
Clé InChI |
RTIFUAIHJMZJEH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC(=NC(=O)N1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13130352.png)


![2-{[4-Amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13130365.png)










